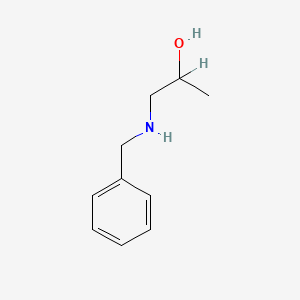

1-(Benzylamino)propan-2-ol

Overview

Description

1-(Benzylamino)propan-2-ol (CAS: 27159-32-6) is a secondary amine-alcohol compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. It is characterized by a benzyl group attached to the amino moiety and a hydroxyl group on the second carbon of the propanol backbone. This compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical and organic synthesis research . Suppliers such as BLD Pharm Ltd. and Thermo Scientific offer it in quantities ranging from 250 mg to 5 g, emphasizing its role as a versatile intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzylamino)propan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic ring opening of epoxides with amines. For example, the reaction of benzylamine with propylene oxide in the presence of a catalyst such as CuFe2O4 nanoparticles can yield this compound . This method is efficient and provides high yields under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green chemistry principles can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Benzylaminoacetone or benzylaminoacetaldehyde.

Reduction: 1-(Benzylamino)propan-2-amine.

Substitution: 1-(Benzylamino)propan-2-chloride or 1-(Benzylamino)propan-2-bromide.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

1-(Benzylamino)propan-2-ol has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin receptors, making it a candidate for developing treatments for depression and anxiety disorders .

Case Study: Neuropharmacological Activity

Research indicates that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that the compound could play a role in enhancing cognitive function by modulating cholinergic activity.

Antimicrobial Properties

Preliminary studies have shown that compounds related to this compound possess antimicrobial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated a growth inhibition of approximately 40% at concentrations of 64 µg/mL .

| Compound | Target Bacteria | Inhibition (%) at 64 µg/mL |

|---|---|---|

| Compound A | E. coli | 40 |

| Compound B | P. aeruginosa | 40 |

Organic Synthesis

Synthetic Intermediate

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. It is utilized in various reactions such as oxidation and substitution processes to create diverse chemical entities.

Mechanism of Action

The compound's mechanism involves binding to specific enzymes and receptors, influencing metabolic pathways and cellular signaling processes. This property enhances its utility in drug design and development.

Industrial Applications

Specialty Chemicals Production

Beyond pharmaceutical applications, this compound has potential uses in producing specialty chemicals and materials. Its ability to modify chemical properties makes it valuable in developing new materials with desired characteristics.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a β-amino alcohol, it can mimic the structure of natural substrates or inhibitors, affecting enzyme catalysis or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-(benzylamino)propan-2-ol differ in substituents, backbone modifications, or functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison supported by research and commercial

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Backbone Modifications

- Branching Effects: Compounds like 2-Benzylamino-2-methyl-1-propanol (CAS 10250-27-8) introduce methyl groups to the propanol backbone, increasing steric hindrance. This modification may reduce reactivity in nucleophilic substitutions but enhance stability in chiral environments .

- Positional Isomerism: 2-Benzylamino-1-propanol (CAS 6940-81-4) shifts the hydroxyl group to C1, altering hydrogen-bonding capacity and solubility compared to this compound .

Substituent Effects

- Carbazole Derivatives : The addition of dichloro-carbazole (CAS 303798-31-4) or tetrahydro-carbazole (CAS 300590-63-0) moieties significantly increases molecular weight and complexity, directing these compounds toward bioactive applications. For example, carbazole derivatives are explored for targeting DNA-interacting enzymes .

- Carbamate Functionalization: Benzyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate (CAS 219835-31-1) introduces a carbamate group, enabling peptide coupling reactions critical in drug development .

Biological Activity

Overview

1-(Benzylamino)propan-2-ol, with the molecular formula CHNO, is a β-amino alcohol that has garnered interest for its potential biological activities. This compound features both an amino group and a hydroxyl group on adjacent carbon atoms, which may influence its interaction with biological systems. Its applications range from serving as an intermediate in organic synthesis to being a subject of pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. As a β-amino alcohol, it can mimic natural substrates or inhibitors, thus modulating enzyme catalysis and receptor binding. The compound's mechanism of action can be summarized as follows:

- Enzyme Interaction : It may bind to specific enzyme active sites, influencing their activity either as an inhibitor or an activator.

- Receptor Modulation : It has the potential to affect receptor-mediated signaling pathways, which could lead to alterations in cellular responses such as proliferation and differentiation .

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of this compound in various contexts:

- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders .

- Antioxidant Activity : Research indicates that compounds similar in structure exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.

- Cell Line Experiments : In vitro experiments using various cell lines showed that treatment with this compound resulted in significant changes in cell viability and apoptosis rates, indicating its potential use in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Benzylamino)propan-2-ol in a laboratory setting?

A common synthetic route involves the nucleophilic ring-opening of epoxides. For example, benzylamine can react with propylene oxide under controlled conditions to yield this compound. The reaction typically requires anhydrous conditions and a polar aprotic solvent (e.g., tetrahydrofuran) at 50–70°C for 12–24 hours. Purification is achieved via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): δ 1.2–1.4 ppm (CH₃), 2.8–3.2 ppm (NCH₂), 3.6–3.8 ppm (CHOH), 4.3–4.5 ppm (NH), 7.2–7.4 ppm (aromatic protons).

- ¹³C NMR : Peaks at 20–25 ppm (CH₃), 50–55 ppm (NCH₂), 65–70 ppm (CHOH), and 125–140 ppm (aromatic carbons).

- Infrared Spectroscopy (IR): Strong absorption bands at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1100 cm⁻¹ (C-O stretch).

- Mass Spectrometry (MS): Molecular ion peak at m/z 165.23 (C₁₀H₁₅NO⁺) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

The compound should be stored in an airtight, light-resistant container under inert gas (e.g., nitrogen) at 2–8°C. Its hygroscopic nature necessitates desiccants (e.g., silica gel) in storage environments. Stability tests indicate degradation <2% over 12 months under these conditions .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported physical properties (e.g., boiling points) of this compound across different studies?

Discrepancies often arise from variations in measurement conditions (e.g., pressure, purity). To address this:

- Standardize Conditions: Report boiling points with pressure (e.g., 142°C at 12 Torr vs. 285–290°C at atmospheric pressure) .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm sample purity before measurement.

- Computational Validation: Compare experimental data with density functional theory (DFT)-predicted values (e.g., Gaussian software) .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

The compound’s chiral center (C2) affects its role as a ligand or intermediate. For example:

- Enantioselective Catalysis: The (R)-enantiomer may favor specific transition states in asymmetric hydrogenation, as shown in studies with analogous β-amino alcohols .

- Chiral Resolution: Use chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by HPLC (Chiralpak AD-H column) to separate enantiomers .

Q. What analytical approaches are recommended for detecting and quantifying degradation products of this compound under varying experimental conditions?

- For Oxidative Degradation:

- LC-MS/MS: Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode detects oxidation byproducts (e.g., benzaldehyde, propionaldehyde derivatives) .

- For Hydrolytic Degradation:

- Accelerated Stability Testing: Use forced degradation (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

Data Contradiction Analysis Example

Conflicting reports on boiling points (e.g., 142°C vs. 285°C) are resolved by noting pressure dependencies:

Properties

IUPAC Name |

1-(benzylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPPRWDCTCLFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298471 | |

| Record name | 1-[(Phenylmethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27159-32-6 | |

| Record name | 1-[(Phenylmethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27159-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027159326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27159-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27159-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Phenylmethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(BENZYLAMINO)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CQ4UHD7QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.